Lipophilicity (LogP) Balance: Dual Substitution Achieves Intermediate LogP Unattainable by Mono-Substituted Analogs
The target compound (5-Cl-6-OMe isoindolin-1-one) exhibits a computed LogP of 0.47, positioned between the 5-chloro-only analog (LogP 0.88) and the 6-methoxy-only analog (LogP -0.07) . This intermediate lipophilicity is noteworthy because isoindolinone-based PARP inhibitors with moderate LogP have been specifically identified as strategically designed for enhanced blood-brain barrier (BBB) permeability in CNS cancer therapeutics [1]. Neither mono-substituted analog achieves this balanced LogP: the 5-Cl analog is 87% more lipophilic (ΔLogP +0.41), while the 6-OMe analog is substantially more hydrophilic (ΔLogP -0.54 versus target).
| Evidence Dimension | Computed octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 0.47 |
| Comparator Or Baseline | 5-Chloroisoindolin-1-one (CAS 74572-29-5): LogP = 0.88; 6-Methoxyisoindolin-1-one (CAS 132680-54-7): LogP = -0.07 |
| Quantified Difference | Target vs. 5-Cl analog: ΔLogP = -0.41 (47% lower); Target vs. 6-OMe analog: ΔLogP = +0.54 (target 7.7× more lipophilic than 6-OMe analog on linear scale) |
| Conditions | Computed LogP values sourced from Chemsrc database; consistent calculation methodology applied across all three compounds |
Why This Matters
For CNS-targeted drug discovery programs where isoindolinone scaffolds are being prosecuted (PARP, MDM2-p53), LogP values in the 0.5-3 range are associated with favorable BBB penetration, and the target compound's LogP of 0.47 uniquely fills a gap not served by either mono-substituted analog.
- [1] Stangeland EL, Mccarthy K, Jetson R, Campbell A-M. Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment. ACS Med Chem Lett. 2025;16(8):1497-1498. doi:10.1021/acsmedchemlett.5c00410. View Source
